5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione
Overview
Description
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione is a heterocyclic compound characterized by a seven-membered ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione typically involves cyclization reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,4-diketones in the presence of a Lewis acid can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable cyclization reactions using cost-effective and readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
- 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione is unique due to its furan ring fused to a seven-membered ring, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[c]furan-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJOSWQRUPTGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545039 | |
Record name | 5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10412-04-1 | |
Record name | 5,6,7,8-Tetrahydro-1H-cyclohepta[c]furan-1,3(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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